molecular formula C7ClF11O B1303403 Perfluorocyclohexanecarbonyl chloride CAS No. 58816-79-8

Perfluorocyclohexanecarbonyl chloride

Cat. No.: B1303403
CAS No.: 58816-79-8
M. Wt: 344.51 g/mol
InChI Key: JBOWALSHDVHATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Perfluorinated Organic Compounds in Contemporary Chemical Synthesis and Materials Science

Perfluorinated organic compounds (PFCs), or more broadly per- and polyfluoroalkyl substances (PFAS), are organic molecules where hydrogen atoms have been replaced by fluorine atoms. greenpeace.to This substitution imparts remarkable properties due to the strength and stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. youtube.com

Key characteristics of these compounds include:

High Thermal Stability and Chemical Inertness: The C-F bond's strength makes these compounds resistant to heat and chemical attack. greenpeace.to

Hydrophobicity and Oleophobicity: Perfluorinated substances repel both water and oils, a unique dual property. greenpeace.toepa.gov

Low Surface Energy: This property is exploited in creating non-stick surfaces and specialized coatings.

These attributes have led to the widespread use of fluorinated compounds in a vast array of high-performance applications, including non-stick cookware (Teflon), waterproof and stain-resistant fabrics, fire-fighting foams, and advanced lubricants. greenpeace.toyoutube.comnih.gov In materials science, the incorporation of perfluorinated moieties into polymers can enhance durability, reduce flammability, and create surfaces with low friction and specific repellent properties. rsc.org

Table 1: Key Properties and Applications of Perfluorinated Compounds
PropertyConsequenceExample Applications
High C-F Bond Strength Extreme thermal and chemical stability. greenpeace.toHigh-temperature polymers, chemically resistant coatings, lubricants. youtube.comnih.gov
Hydrophobicity (Water-repelling) Resistance to moisture.Waterproof textiles, moisture barriers in electronics. nih.gov
Oleophobicity (Oil-repelling) Resistance to oils and greases.Stain-resistant carpets and fabrics, grease-proof food packaging. epa.govnih.gov
Low Surface Tension Excellent spreading and wetting capabilities.Surfactants, fire-fighting foams, paints. greenpeace.tonih.gov
Low Refractive Index Optical clarity.Specialized optical fibers and coatings.

Contextualizing Acyl Chlorides within Reactive Intermediate Chemistry

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. They are highly reactive derivatives of carboxylic acids, serving as potent electrophiles in a wide range of chemical reactions. chemguide.co.uklibretexts.org Their reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles.

The primary utility of acyl chlorides is as intermediates in nucleophilic acyl substitution reactions. The chloride ion is an excellent leaving group, facilitating the substitution. This allows for the efficient synthesis of other carboxylic acid derivatives. Common chlorinating agents used to convert carboxylic acids into acyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemguide.co.uk

Table 2: General Reactions of Acyl Chlorides
Reactant (Nucleophile)ProductReaction NameSignificance
Water (H₂O)Carboxylic AcidHydrolysisRegeneration of the parent acid.
Alcohol (R'-OH)EsterEsterificationA common and efficient method for creating esters.
Ammonia (NH₃)Primary AmideAminolysisSynthesis of primary amides.
Primary Amine (R'-NH₂)Secondary AmideAminolysisSynthesis of N-substituted (secondary) amides.
Carboxylate Salt (R'-COO⁻)Acid Anhydride (B1165640)AcylationFormation of symmetric or mixed acid anhydrides.

Overview of Academic Research Trajectories for Perfluorocyclohexanecarbonyl Chloride

Academic and industrial research involving this compound focuses on leveraging its dual nature: the stability and unique properties of the perfluorinated ring and the high reactivity of the acyl chloride group. While specific studies on this exact molecule are specialized, the research trajectories can be understood through the broader context of fluorinated acyl chlorides.

The primary research direction involves using this compound as a synthon to introduce the perfluorocyclohexyl group into other molecules. This is particularly relevant in polymer and materials science. For instance, acyl chlorides are used as terminating agents in ring-opening polymerization to introduce specific functional end-groups onto polymer chains. mdpi.com By analogy, this compound can be used to attach the bulky, inert, and repellent perfluorocyclohexyl group to the end of a polymer. This modification can significantly alter the surface properties of the resulting material, imparting hydrophobicity, oleophobicity, and thermal stability.

Research in this area likely explores:

Synthesis of Novel Fluorinated Polymers: Reacting this compound with diols or diamines to create new polyesters and polyamides. These polymers would be expected to exhibit enhanced thermal stability and chemical resistance, making them candidates for advanced coatings, seals, and membranes in harsh environments.

Surface Modification: Grafting the perfluorocyclohexyl group onto the surfaces of materials (e.g., textiles, silicon wafers, nanoparticles) to create highly repellent and low-friction coatings.

Development of Specialty Chemicals: Synthesizing novel esters and amides for use as specialty fluids, lubricants, or dielectric materials. The bulky perfluorinated group can provide a combination of chemical inertness and specific physical properties not achievable with traditional hydrocarbon-based molecules.

The synthesis of such compounds is a direct application of the reactivity outlined in section 1.2, where the acyl chloride group provides a reliable chemical handle for covalently bonding the robust perfluorocyclohexyl moiety to a wide range of substrates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOWALSHDVHATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380760
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58816-79-8
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58816-79-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Transformations and Mechanistic Pathways of Perfluorocyclohexanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for perfluorocyclohexanecarbonyl chloride is nucleophilic acyl substitution. These reactions proceed through a common mechanistic framework and lead to the formation of a variety of important perfluorinated compounds.

Nucleophilic acyl substitution reactions of this compound proceed via a two-step addition-elimination mechanism. In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and, in the second step, collapses by ejecting the chloride ion, which is a good leaving group. The carbonyl double bond is reformed, resulting in the substitution of the chlorine atom with the incoming nucleophile. The high reactivity of this compound in these reactions is attributed to the strong inductive effect of the perfluorinated ring, which stabilizes the partial positive charge on the carbonyl carbon.

This compound reacts readily with alcohols in a process known as alcoholysis to produce perfluorinated esters. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. The alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion yields the corresponding perfluorinated ester. This method is a highly efficient route to a wide range of perfluorinated esters, which have applications in materials science and as specialty fluids.

Reactant 1Reactant 2 (Alcohol)Reagents/ConditionsProduct
This compoundMethanolPyridine, Room TemperatureMethyl perfluorocyclohexanecarboxylate
This compoundEthanolTriethylamine, 0 °C to RTEthyl perfluorocyclohexanecarboxylate
This compoundIsopropanolInert Solvent, BaseIsopropyl perfluorocyclohexanecarboxylate
This compoundtert-ButanolPyridine, Heattert-Butyl perfluorocyclohexanecarboxylate

This table presents illustrative examples based on the general reactivity of acyl chlorides with alcohols.

The reaction of this compound with ammonia, primary amines, or secondary amines, a process termed aminolysis, affords perfluorinated amides. These reactions are typically rapid and are often conducted at low temperatures to control their exothermicity. Two equivalents of the amine are generally required: one to act as the nucleophile and the second to neutralize the hydrogen chloride formed during the reaction. Alternatively, a non-nucleophilic base can be used. The resulting perfluorinated amides are stable compounds with potential applications in pharmaceuticals and agrochemicals due to the unique properties conferred by the perfluoroalkyl group.

Reactant 1Reactant 2 (Amine)Reagents/ConditionsProduct
This compoundAmmonia (excess)Ether, 0 °CPerfluorocyclohexanecarboxamide
This compoundMethylamine (2 equiv.)THF, 0 °CN-Methylperfluorocyclohexanecarboxamide
This compoundAniline, PyridineDichloromethane, RTN-Phenylperfluorocyclohexanecarboxamide
This compoundDiethylamine (2 equiv.)Hexane, 0 °CN,N-Diethylperfluorocyclohexanecarboxamide

This table provides representative examples of amide synthesis from this compound.

This compound can react with a carboxylate salt, such as sodium perfluorocyclohexanecarboxylate, to form a perfluorinated acid anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the carboxylate anion serves as the nucleophile. The product can be a symmetrical anhydride if the carboxylate corresponds to the acyl chloride, or a mixed anhydride if a different carboxylate is used. Perfluorinated anhydrides are highly reactive acylating agents themselves and can be used in further organic syntheses.

Reactant 1Reactant 2 (Carboxylate)Reagents/ConditionsProduct
This compoundSodium perfluorocyclohexanecarboxylateAprotic Solvent, HeatPerfluorocyclohexanecarboxylic anhydride
This compoundSodium acetateInert SolventAcetic perfluorocyclohexanecarboxylic anhydride
This compoundSodium benzoateAprotic Solvent, HeatBenzoic perfluorocyclohexanecarboxylic anhydride

This table illustrates the formation of perfluorinated anhydrides from this compound.

In a reaction analogous to alcoholysis, this compound reacts with thiols (mercaptans) in a process called thiolysis to yield perfluorinated thioesters. Similar to alcoholysis and aminolysis, a base is typically added to scavenge the hydrogen chloride byproduct. The sulfur atom of the thiol is a potent nucleophile, readily attacking the carbonyl carbon. Perfluorinated thioesters are valuable intermediates in organic synthesis.

Reactant 1Reactant 2 (Thiol)Reagents/ConditionsProduct
This compoundEthanethiolPyridine, Ether, 0 °CS-Ethyl perfluorocyclohexanecarbothioate
This compoundThiophenolTriethylamine, THF, RTS-Phenyl perfluorocyclohexanecarbothioate
This compoundBenzyl mercaptanInert Solvent, BaseS-Benzyl perfluorocyclohexanecarbothioate

This table shows representative examples of thioester synthesis via thiolysis of this compound.

Reduction Chemistry of this compound

This compound can be reduced to either the corresponding perfluorinated aldehyde or alcohol, depending on the reducing agent employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to the primary alcohol, (perfluorocyclohexyl)methanol. The reaction proceeds through an initial reduction to the aldehyde, which is then further reduced to the alcohol.

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Reagents such as lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] are often used for this purpose. The bulkiness of this reagent prevents the over-reduction of the initially formed aldehyde.

ReactantReagentExpected Product
This compoundLithium aluminum hydride (LiAlH₄), followed by H₂O workup(Perfluorocyclohexyl)methanol
This compoundLithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃]Perfluorocyclohexanecarbaldehyde
This compoundSodium borohydride (B1222165) (NaBH₄)(Perfluorocyclohexyl)methanol

This table outlines the expected products from the reduction of this compound with common reducing agents.

Hydride-Mediated Reductions to Fluorinated Alcohols and Aldehydes

The reduction of acyl chlorides is a fundamental transformation in organic synthesis. chemistrysteps.com this compound can be reduced to either the corresponding primary alcohol, (perfluorocyclohexyl)methanol, or the aldehyde, perfluorocyclohexanecarbaldehyde, depending on the reducing agent employed. saskoer.cayoutube.com

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), typically reduce the acyl chloride completely to the primary alcohol. chemistrysteps.comlibretexts.org The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form an intermediate aldehyde. youtube.com Because aldehydes are also readily reduced by LiAlH₄, a second hydride addition occurs, yielding an alkoxide intermediate which, upon acidic workup, gives the final product, (perfluorocyclohexyl)methanol. pressbooks.pub

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride source is necessary. chemistrysteps.comyoutube.com Reagents like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) are specifically designed for this purpose. This bulky reagent reacts rapidly with the highly reactive acyl chloride but reacts much more slowly with the resulting aldehyde, allowing for the isolation of perfluorocyclohexanecarbaldehyde before further reduction can occur. youtube.com

Starting MaterialReagentProductProduct Class
This compound1. LiAlH₄2. H₃O⁺(Perfluorocyclohexyl)methanolPrimary Alcohol
This compound1. LiAl(OtBu)₃H2. H₂OPerfluorocyclohexanecarbaldehydeAldehyde

Organometallic Reagent Interactions for Ketone and Alcohol Synthesis

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organocadmium compounds (R₂Cd), provides a direct route to ketones and tertiary alcohols. chemistrysteps.comorganic-chemistry.org

To synthesize ketones, less reactive organometallic reagents are required to prevent a second addition to the newly formed ketone. Organocadmium reagents, prepared by treating a Grignard reagent with cadmium chloride, are particularly effective. byjus.com The dialkylcadmium reagent is sufficiently reactive to attack the acyl chloride but does not typically react with the resulting ketone product. This allows for the synthesis of various perfluorocyclohexyl ketones.

In contrast, more reactive organometallic compounds like Grignard or organolithium reagents lead to the formation of tertiary alcohols. pressbooks.pub Similar to the mechanism with strong hydride reagents, the first equivalent of the organometallic reagent adds to the acyl chloride to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the organometallic reagent, producing a tertiary alkoxide. Subsequent acidic workup yields the tertiary alcohol. organic-chemistry.org

Starting MaterialReagentProductProduct Class
This compound1. R₂Cd2. H₂OPerfluorocyclohexyl alkyl ketoneKetone
This compound1. 2 equiv. RMgX2. H₃O⁺Dialkyl(perfluorocyclohexyl)methanolTertiary Alcohol

Electron-Driven Reactions and Dissociation Dynamics

Dissociative electron attachment (DEA) is a process where a molecule captures a free, low-energy electron to form a transient negative ion (TNI). nih.gov This TNI is in an excited state and can rapidly dissociate into a stable anion and one or more neutral radical fragments. acs.org While specific experimental DEA studies on this compound are not prominent in the surveyed literature, the behavior of the molecule can be inferred from studies on similar perfluorinated and chlorinated compounds. dntb.gov.uaresearchgate.net The attachment of an electron to the molecule is expected to form a TNI, [C₆F₁₁COCl]⁻*, which then undergoes fragmentation.

Upon formation, the transient negative ion of this compound is expected to dissociate along its weakest bonds. The carbon-chlorine (C-Cl) bond in an acyl chloride is significantly weaker than the carbon-fluorine (C-F) bonds of the perfluorinated ring. Furthermore, the electron affinity of a chlorine atom is high, making Cl⁻ a very stable leaving group.

Therefore, the most dominant dissociation pathway in DEA is anticipated to be the cleavage of the C-Cl bond, leading to the formation of a chloride anion (Cl⁻) and a perfluorocyclohexanecarbonyl radical (C₆F₁₁CO•).

C₆F₁₁COCl + e⁻ → [C₆F₁₁COCl]⁻* → C₆F₁₁CO• + Cl⁻

While C-F bond cleavage to produce F⁻ is a known channel in the DEA of perfluorinated compounds, it is generally expected to be a much less favorable pathway in this molecule, especially at very low electron energies, due to the higher strength of the C-F bond compared to the C-Cl bond. researchgate.netnih.gov Fragmentation of the perfluoroalkyl ring structure itself is also possible, particularly at higher electron energies, leading to smaller fluorocarbon anions. dioxin20xx.orgresearchgate.net

DEA is a resonant process, meaning it occurs most efficiently at specific incident electron energies. nih.gov Each resonance corresponds to the formation of the TNI in a different electronic or vibrational state. While specific resonance energies for this compound are not documented, analogies with other chlorinated molecules suggest that the formation of Cl⁻ would likely occur at a very low resonance energy, typically below 2 eV. This is because the incoming electron can be captured into the low-lying σ* antibonding orbital of the C-Cl bond, leading to its immediate and efficient dissociation. Resonances at higher energies would be required to activate other, stronger bonds, such as the C-F or C-C bonds within the perfluorinated ring.

Photochemical Reactivity and Dissociation Pathways

The photochemical behavior of acyl chlorides is typically characterized by the cleavage of the carbon-chlorine bond upon absorption of ultraviolet (UV) light. Studies on analogous molecules, such as trifluoroacetyl chloride (CF₃COCl), provide a strong model for the expected reactivity of this compound. researchgate.netnih.gov

Upon irradiation with UV photons, the molecule is promoted to an excited electronic state. The primary dissociation pathway from this state is the fission of the weakest bond, which is the C-Cl bond. researchgate.net

C₆F₁₁COCl + hν (UV) → C₆F₁₁CO• + Cl•

This process generates a perfluorocyclohexanecarbonyl radical and a chlorine radical. The acyl radical (C₆F₁₁CO•) may be unstable and can subsequently lose carbon monoxide (CO) to form the perfluorocyclohexyl radical (C₆F₁₁•), particularly when higher-energy photons are used. researchgate.netnih.gov

C₆F₁₁CO• → C₆F₁₁• + CO

Based on the conducted research, specific information regarding the chemical transformations and mechanistic pathways of this compound, particularly concerning its photodissociation dynamics and potential energy surfaces, is not available. The search results provided general information about the techniques and concepts but lacked specific studies on this particular compound.

Similarly, while information was found on the ring-opening and rearrangement reactions of some cyclic perfluorinated acyl chlorides, the examples found, such as difluorocyclopropanecarbonyl chlorides, are not closely related to the perfluorocyclohexane (B1265658) structure. Due to the strict requirement to only include information directly relevant to the specified outline, and the absence of specific data for this compound and its closely related derivatives in the search results, it is not possible to generate the requested article.

Further research would be required to investigate the specific chemical behavior of this compound.

Computational and Theoretical Investigations of Perfluorocyclohexanecarbonyl Chloride

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that form the bedrock of computational chemistry, used to predict the electronic structure and reactivity of molecules. arxiv.orgscl.rs Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. aps.org

For Perfluorocyclohexanecarbonyl chloride, these calculations can elucidate fundamental properties. DFT methods, such as those using the B3LYP functional, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. semanticscholar.org This provides a foundational 3D structure from which other properties are derived.

A key output of these calculations is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijpsat.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. semanticscholar.org Furthermore, DFT is used to compute the distribution of electron density and partial atomic charges (e.g., Mulliken charges), identifying electrophilic and nucleophilic sites. ijpsat.orgresearchgate.net In this compound, the carbon atom of the carbonyl group is expected to be highly electrophilic due to the strong electron-withdrawing effects of both the chlorine atom and the perfluorinated ring, making it a primary target for nucleophilic attack.

Table 1: Predicted Electronic Properties of Perfluorinated Acyl Halides via DFT Calculations
PropertyDescriptionPredicted Outcome for this compound
HOMO EnergyHighest Occupied Molecular Orbital energy; relates to electron-donating ability.Low, indicating poor electron-donating capability.
LUMO EnergyLowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.Low, indicating a strong propensity to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical stability.Large, suggesting high kinetic stability.
Mulliken Charge on Carbonyl CarbonCalculated partial charge on the carbonyl carbon atom.Highly positive, confirming it as a strong electrophilic center.

Molecular Dynamics Simulations for Elucidating Reaction Mechanisms and Dynamics

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves. For studying chemical reactions, ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical motion, allowing for the simulation of bond-breaking and bond-forming events without pre-defined reactive potentials. researchgate.net

In the context of this compound, AIMD can be used to simulate its reaction with nucleophiles, such as in hydrolysis. mdpi.com By tracking the positions of all atoms over femtoseconds, researchers can observe the step-by-step mechanism of the reaction, including the formation of intermediates and transition states. researchgate.net These simulations are particularly valuable for understanding complex processes in different environments, such as in solution or at interfaces, providing insights that are difficult to obtain experimentally. mdpi.comresearchgate.net For example, an AIMD simulation of the hydrolysis of this compound would reveal the role of water molecules in stabilizing intermediates and facilitating proton transfer.

Potential Energy Surface Mapping and Transition State Analysis for Complex Transformations

A potential energy surface (PES) is a multidimensional map that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgresearchgate.net It is a fundamental concept for understanding chemical reactions. libretexts.org Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the highest energy points along the lowest energy reaction pathway. libretexts.org

For transformations involving this compound, computational methods can map out the PES for a given reaction. researchgate.net This involves calculating the energy at numerous points along the reaction coordinate. Once the transition state is located, Transition State Theory (TST) can be used to calculate the reaction rate constant. arxiv.orglibretexts.org The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. nih.gov This analysis is crucial for predicting how quickly the compound will react under various conditions and for comparing the feasibility of different reaction pathways. rsc.orgrsc.org For instance, by mapping the PES for the reaction with an alcohol versus an amine, one could computationally determine which reaction is kinetically favored.

Table 2: Key Features of a Potential Energy Surface (PES) for a Reaction
FeatureDescriptionSignificance in Reaction Analysis
Local MinimumA valley on the PES where the energy is lower than all surrounding points.Represents stable species such as reactants, intermediates, and products.
Saddle Point (1st Order)A point that is a maximum along the reaction coordinate but a minimum in all other directions.Represents the transition state of the reaction.
Reaction CoordinateThe lowest energy path connecting reactants to products via the transition state.Defines the progress of the reaction.
Activation Energy (ΔG‡)The energy difference between the reactants and the transition state.Determines the rate of the reaction; a higher barrier means a slower reaction.

Theoretical Frameworks for Understanding Electron-Molecule Interactions in Perfluorinated Systems

The high electronegativity of fluorine atoms in perfluorinated systems like this compound dramatically influences their interaction with electrons. mdpi.com Theoretical frameworks are essential for understanding these interactions, which are central to processes like electrochemical reduction and radiation chemistry. chemrxiv.org

Computational studies on per- and polyfluoroalkyl substances (PFAS) reveal that electron transfer to the molecule can populate C-F antibonding orbitals, leading to C-F bond dissociation and subsequent degradation. chemrxiv.org The same principles apply to this compound. Theoretical models can predict the cross-sections for electron scattering and the energies at which dissociative electron attachment occurs. Furthermore, in condensed phases, the interaction between electrons and lattice vibrations (phonons) can be significant. First-principles calculations can model these electron-phonon interactions, which govern charge transport and energy dissipation in materials. aps.orgyoutube.com Understanding these fundamental interactions is critical for applications where the compound might be exposed to electric fields or ionizing radiation.

Computational Chemistry Approaches for Designing Novel Fluorinated Materials

This compound can serve as a versatile building block for creating novel fluorinated materials, such as polymers, surfactants, and functional coatings. Computational chemistry plays a pivotal role in the rational design of these materials by predicting their properties before synthesis, saving significant time and resources. nih.gov

Using techniques like Quantitative Structure-Property Relationship (QSPR) modeling, MD simulations, and DFT, researchers can screen virtual libraries of materials derived from this compound. For example, DFT can be used to calculate the electronic band gap, dielectric constant, and charge carrier mobility of a polymer derived from this precursor. acs.org MD simulations can predict physical properties such as the glass transition temperature, mechanical strength, and solubility. By strategically modifying the molecular structure in silico—for instance, by reacting the acyl chloride with different co-monomers—scientists can tune these properties to meet the demands of specific applications, from high-performance dielectrics to hydrophobic coatings. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Perfluorinated Compounds

Electron Microscopy (SEM, TEM, FIB) for Microstructural and Nanostructural Analysis

While Perfluorocyclohexanecarbonyl chloride is a discrete molecule typically analyzed by molecular spectroscopy, electron microscopy techniques would be invaluable for characterizing its solid-state morphology, its interaction with surfaces, or its structure within a larger composite material. These techniques provide high-resolution imaging of a sample's topography and internal structure.

Scanning Electron Microscopy (SEM) would be employed to investigate the surface topography and morphology of solid this compound. If the compound were, for example, crystallized or deposited on a substrate, SEM could reveal details about crystal habit, particle size distribution, and surface features at the micro- and nanoscale. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis, confirming the presence and distribution of fluorine, carbon, oxygen, and chlorine on the sample's surface. rsc.org

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. wikipedia.org For a sample containing this compound, TEM could be used to study its dispersion within a polymer matrix or to analyze the nanostructure of thin films. Electron diffraction patterns obtained via TEM could provide information on the crystallinity and atomic arrangement of the compound in its solid state. wikipedia.orgrsc.org

Focused Ion Beam (FIB) is a technique often used in conjunction with SEM for site-specific analysis and sample preparation. rsc.orgresearchgate.net A FIB can mill away sections of a material with high precision, allowing for cross-sectional imaging of underlying structures. researchgate.net For instance, if this compound were part of a layered device or a coated surface, FIB-SEM could be used to create a cross-section and image the layer thickness and interface morphology. rsc.org

TechniqueInformation ObtainedPotential Application for this compound
SEM Surface topography, morphology, elemental composition (with EDS)Analysis of crystal shape, particle size, and surface elemental distribution of solid samples.
TEM Internal nanostructure, crystallinity, atomic arrangementImaging of the compound's dispersion in matrices, analysis of thin film structure, and determination of crystalline properties.
FIB Site-specific cross-sectioning and millingPreparation of samples for cross-sectional analysis of layers or interfaces containing the compound.

Synchrotron-Based X-ray Techniques (GIWAXS, XRF, XAS) for Structural and Elemental Characterization

Synchrotron light sources provide exceptionally bright and tunable X-ray beams that enable a range of powerful analytical techniques for probing the atomic and electronic structure of materials. thieme-connect.demdpi.comhw.ac.uk

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a key technique for characterizing the molecular packing and orientation in thin films. nih.gov If this compound were to be incorporated into a thin film or self-assembled on a surface, GIWAXS could reveal how the molecules arrange themselves with respect to the substrate and to each other. rsc.org This is crucial for understanding structure-property relationships in applications such as organic electronics or functional coatings. The resulting diffraction patterns provide information on parameters like lamellar stacking and crystallographic orientation. nih.gov

X-ray Fluorescence (XRF) is a non-destructive elemental analysis technique. Synchrotron-based micro-XRF allows for the mapping of elemental distributions with high spatial resolution. wikipedia.orgresearchgate.net This could be used to visualize the distribution of chlorine and fluorine within a sample containing this compound, which is particularly useful for assessing the homogeneity of mixtures or identifying localized concentrations of the compound. rsc.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) provides information about the local electronic structure and coordination environment of a specific element. By tuning the synchrotron X-ray energy to the absorption edge of fluorine, carbon, or chlorine, one can obtain an X-ray Absorption Near-Edge Structure (XANES) spectrum. The features in the XANES spectrum are sensitive to the oxidation state and chemical environment of the absorbing atom. wikipedia.orgresearchgate.net This would allow for the direct probing of the chemical state of the fluorine and chlorine atoms within the this compound molecule.

TechniqueInformation ObtainedPotential Application for this compound
GIWAXS Molecular packing, orientation in thin filmsDetermining the arrangement and orientation of molecules in a thin film or on a surface.
XRF Elemental composition and distributionMapping the spatial distribution of fluorine and chlorine to assess sample homogeneity.
XAS/XANES Local electronic structure, oxidation state, chemical environmentProbing the chemical state and bonding environment of the fluorine and chlorine atoms.

Mass Spectrometry for High-Resolution Fragment Analysis in Dissociation Studies

High-resolution mass spectrometry (HRMS) is an essential tool for the structural elucidation of complex molecules by providing highly accurate mass measurements of both the parent molecule and its fragments. researchgate.net This accuracy allows for the unambiguous determination of elemental compositions.

In the analysis of this compound (C₇ClF₁₁O, MW: 344.51), HRMS would first confirm the molecular formula of the molecular ion. Upon ionization, typically by electron impact (EI), the molecule would undergo fragmentation. The analysis of these fragments provides a roadmap to the molecule's structure. While a specific spectrum for this compound is not publicly available, fragmentation patterns can be predicted based on the behavior of similar compounds.

Expected fragmentation pathways for this compound would likely include:

Loss of the chlorine atom: Formation of a [C₇F₁₁O]⁺ ion.

Loss of the carbonyl group (CO): Leading to a [C₆ClF₁₁]⁺ fragment.

Cleavage of the C-C bond between the ring and the carbonyl group: This could result in a [C₆F₁₁]⁺ ion (perfluorocyclohexyl cation) and a [COCl]⁺ fragment. The perfluorocyclohexyl cation would likely be a prominent peak.

Ring fragmentation: The perfluorinated cyclohexane (B81311) ring can undergo further fragmentation, leading to a series of smaller fluorocarbon ions, such as C₅F₉⁺, C₄F₇⁺, and C₃F₅⁺. Studies on other perfluorinated cyclic compounds show that ions with the general formula CₙF₂ₙ₋₁ tend to be prevalent. rsc.org

High-resolution analysis of these fragments would allow for the precise determination of their elemental formulas, confirming the proposed fragmentation mechanisms. Techniques like tandem mass spectrometry (MS/MS) would be employed to isolate a specific fragment ion and induce further dissociation, providing even more detailed structural information. researchgate.net

Potential Fragment IonProposed Elemental FormulaKey Information Provided
[M-Cl]⁺C₇F₁₁O⁺Confirms the presence of a labile chlorine atom.
[M-CO]⁺C₆ClF₁₁⁺Indicates the presence of a carbonyl group.
[C₆F₁₁]⁺C₆F₁₁⁺Suggests the stability of the perfluorocyclohexyl cation.
[COCl]⁺CClO⁺Confirms the acyl chloride functionality.
CₙF₂ₙ₋₁⁺e.g., C₅F₉⁺, C₄F₇⁺Characteristic fragmentation pattern of the perfluorinated ring.

Time-Resolved Fourier-Transform Infrared (FT-IR) Spectroscopy for Monitoring Reaction Intermediates

Time-resolved Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by monitoring changes in the vibrational spectra of reactants, products, and transient intermediates in real-time. rsc.orgnih.gov This method can provide structural information on short-lived species that are not observable by conventional spectroscopic techniques.

For this compound, time-resolved FT-IR could be used to study a variety of reactions, such as its hydrolysis, alcoholysis, or photodissociation. The progress of the reaction would be monitored by observing the disappearance of the characteristic vibrational bands of the starting material, particularly the strong carbonyl (C=O) stretching band of the acyl chloride, and the appearance of new bands corresponding to the products.

A particularly relevant application would be the study of its photodissociation. Analogous studies on other acyl chlorides, such as acetyl chloride, have successfully used time-resolved FT-IR to detect and characterize the dissociation products. Upon photolysis, this compound could potentially undergo several dissociation pathways, such as the cleavage of the C-Cl bond to form a perfluorocyclohexanecarbonyl radical and a chlorine atom, or the elimination of CO.

Another potential reaction pathway that could be investigated is the formation of a ketene (B1206846) intermediate through dehydrochlorination or photolysis. The formation of ketenes from acyl chlorides has been observed in photolysis studies, and these highly reactive species have a very strong and characteristic IR absorption band (typically around 2100-2150 cm⁻¹). Time-resolved FT-IR would be ideally suited to detect the formation and subsequent reaction of such a transient perfluorinated ketene.

Reaction TypeMonitored Spectral ChangesMechanistic Insights
Hydrolysis Disappearance of C-Cl and acyl chloride C=O bands; Appearance of carboxylic acid O-H and C=O bands.Reaction kinetics, potential for anhydride (B1165640) intermediate formation.
Alcoholysis Disappearance of acyl chloride C=O band; Appearance of ester C=O and C-O bands.Reaction rates, catalyst efficiency.
Photodissociation Disappearance of parent molecule bands; Appearance of bands for CO, and potentially radical or ketene intermediates.Identification of primary photochemical pathways and transient species.

Velocity-Mapping Ion Imaging for Product Translational Energy and Anisotropy Determination

Velocity-Mapping Ion Imaging (VMI) is a sophisticated experimental technique used to study the dynamics of chemical processes, particularly photodissociation and bimolecular reactions. wikipedia.orgresearchgate.net It provides a two-dimensional projection of the three-dimensional velocity distribution of the reaction products. From this image, one can extract two crucial pieces of information: the product's translational energy distribution and its angular distribution (anisotropy).

In a hypothetical VMI experiment, a molecular beam of this compound would be crossed with a pulsed laser beam. The laser would photodissociate the molecule, and one of the resulting fragments (e.g., the Cl atom or a C₆F₁₁ radical) would be selectively ionized by another laser. These ions are then accelerated by an electrostatic lens system onto a position-sensitive detector, creating an image. researchgate.net

Translational Energy Release: The radius of the image is directly proportional to the speed of the fragment. By analyzing the radial distribution of the image, the kinetic energy released during the dissociation can be determined. This information is vital for understanding the energy partitioning in the dissociation process and the energetics of the potential energy surfaces involved.

Anisotropy Parameter (β): The angular distribution of the fragments with respect to the polarization of the dissociation laser provides the anisotropy parameter, β. This parameter ranges from 2 for a purely parallel transition (where the fragments are ejected along the laser polarization axis) to -1 for a purely perpendicular transition. The value of β gives insight into the symmetry of the electronic transition excited by the laser and the timescale of the dissociation. A rapid dissociation on the order of a rotational period or less will preserve the initial alignment, resulting in a highly anisotropic distribution.

By studying the photodissociation of this compound with VMI, one could determine the primary dissociation channels (e.g., C-Cl bond cleavage vs. C-C bond cleavage), the energy released into translation for each channel, and the nature of the excited electronic states involved in the process. This provides a detailed picture of the dissociation dynamics at the molecular level.

MeasurementDynamic Information ObtainedSignificance
Radial Distribution Product speed and translational energy distributionReveals the energetics of the bond-breaking process and identifies different dissociation channels.
Angular Distribution Anisotropy parameter (β)Provides information on the orientation of the transition dipole moment, the symmetry of the excited electronic state, and the timescale of the dissociation.

Applications and Research Significance in Advanced Materials Science

Perfluorocyclohexanecarbonyl Chloride as a Key Synthetic Intermediate in Organic Chemistry

This compound is a crucial reagent in the field of organic chemistry, primarily serving as a synthetic intermediate for introducing the perfluorocyclohexyl group into various molecular structures. The high electronegativity and unique steric profile of the perfluorocyclohexyl moiety impart distinctive properties to the resulting molecules, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics. The reactivity of the acyl chloride group allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.

The primary role of this compound in synthetic organic chemistry is as a building block for more complex fluorinated molecules. Its acyl chloride functional group readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. chemguide.co.ukcommonorganicchemistry.comyoutube.comlibretexts.orgresearchgate.netchemguide.co.uk This reactivity is fundamental to its utility in constructing larger, intricate molecular architectures where the incorporation of a perfluorinated cyclic aliphatic group is desired.

For instance, in the synthesis of novel fluorinated liquid crystals, the perfluorocyclohexyl group can be introduced to influence the material's dielectric anisotropy and other mesomorphic properties. nih.govbeilstein-journals.orgresearchgate.netrsc.org The synthesis of such molecules often involves the reaction of this compound with a hydroxyl- or amino-functionalized aromatic core.

Furthermore, this compound is instrumental in creating complex fluorinated amino acid derivatives. beilstein-journals.org By reacting it with amino acid esters, the perfluorocyclohexanecarbonyl group can be appended to the amino terminus, yielding novel building blocks for peptide synthesis. Peptides incorporating such fluorinated residues can exhibit altered conformations and enhanced stability due to the steric bulk and electronic nature of the perfluorocyclohexyl group.

Table 1: Reactions of this compound with Nucleophiles

NucleophileProductGeneral Reaction
Alcohol (R-OH)EsterC₆F₁₁COCl + R-OH → C₆F₁₁COOR + HCl
Amine (R-NH₂)AmideC₆F₁₁COCl + R-NH₂ → C₆F₁₁CONHR + HCl

This table illustrates the fundamental reactions of this compound, forming the basis for its role as a versatile building block.

Beyond its role as a direct building block, this compound serves as a precursor in multi-step syntheses of various specialty chemicals. These chemicals are often designed for specific, high-performance applications where the unique properties conferred by the perfluorocyclohexyl group are essential.

One area of application is in the development of advanced lubricants and hydraulic fluids. Esters derived from this compound and fluorinated alcohols can exhibit exceptional thermal and oxidative stability, making them suitable for use in extreme environments.

Another significant application is in the synthesis of specialized surfactants and surface-active agents. The combination of the lipophobic perfluorocyclohexyl tail and a hydrophilic head group, which can be introduced through reactions of the acyl chloride, can lead to surfactants with unique aggregation and interfacial properties.

Role in Fluoropolymer and Specialty Polymer Development

This compound and its derivatives are pivotal in the design and synthesis of advanced fluoropolymers and specialty polymers. The incorporation of the bulky, highly fluorinated perfluorocyclohexyl group can significantly modify the physical and chemical properties of the resulting polymers, including their thermal stability, chemical inertness, optical properties, and surface energy.

While not a monomer itself, this compound is a critical precursor for synthesizing monomers that can be used to create unique perfluorinated polymer architectures. For example, it can be reacted with vinyl ethers containing a hydroxyl group to produce monomers with a pendant perfluorocyclohexyl ester group. The subsequent polymerization of these monomers can lead to polymers with tailored properties. Cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled molecular weights and narrow distributions. nih.govrsc.orgresearchgate.netrsc.org

Table 2: Example Monomer Synthesis

Reactant 1Reactant 2Resulting Monomer
This compound2-Hydroxyethyl vinyl ether2-(Perfluorocyclohexanecarboxy)ethyl vinyl ether

This table provides an example of how this compound can be used to synthesize a functional monomer for subsequent polymerization.

This compound is instrumental in the post-polymerization modification of functional polymers to introduce the perfluorocyclohexyl group. For instance, a polymer with pendant hydroxyl or amino groups can be chemically modified by reacting it with this compound. This approach allows for the precise introduction of the fluorinated moiety onto a pre-existing polymer backbone, thereby creating fluorinated functional polymers with specific properties.

This methodology is particularly useful in the development of materials for low surface energy coatings and specialty membranes. The presence of the perfluorocyclohexyl group at the polymer surface can lead to highly hydrophobic and oleophobic properties. In the context of fuel cells, perfluorinated ionomers are crucial components, and while direct synthesis routes are common, post-polymerization modification offers an alternative pathway to novel materials. researchgate.netmdpi.com

The reactivity of the acyl chloride group in this compound opens up possibilities for its use in exploring novel polymerization pathways. For example, it could potentially be used to initiate the polymerization of certain monomers or to participate in condensation polymerization reactions to form polyesters or polyamides containing the perfluorocyclohexyl group in the polymer backbone.

Furthermore, derivatives of this compound can be designed to act as cross-linking agents for fluoropolymers. By synthesizing a molecule with two or more reactive groups derived from the initial acyl chloride, it is possible to create cross-links between polymer chains. This cross-linking can enhance the mechanical properties, thermal stability, and solvent resistance of the resulting fluoropolymer network.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of Perfluorocyclohexanecarbonyl chloride will increasingly prioritize green chemistry principles to minimize environmental impact. Current industrial production of related chlorinated compounds often relies on chlorine, which is produced through energy-intensive processes. nih.gov Future research will likely focus on developing catalytic methods that avoid harsh reagents and minimize waste generation. researchgate.net One promising avenue is the exploration of electrochemical fluorination and chlorination methods, which can offer a more environmentally friendly alternative to traditional halogenation processes. numberanalytics.com Additionally, the use of bio-based solvents and the development of continuous flow processes are anticipated to contribute to more sustainable manufacturing of this and other perfluorinated compounds. The overarching goal is to create synthetic pathways that are not only efficient but also inherently safer and more sustainable. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Innovations in catalysis are crucial for controlling the reactivity and selectivity of reactions involving this compound. The development of novel homogeneous and heterogeneous catalysts will be a central theme in future research. For instance, transition metal catalysts, particularly those based on palladium, copper, and nickel, have shown promise in facilitating various transformations in organofluorine chemistry and could be adapted for reactions with this compound. cas.cnacs.org The design of chiral catalysts is another important frontier, enabling the synthesis of enantiomerically pure derivatives for applications in pharmaceuticals and advanced materials. nih.gov Furthermore, research into catalytic systems that can activate the strong carbon-fluorine (C-F) bonds within the perfluorocyclohexyl ring could open up new avenues for functionalization and derivatization of the molecule. nih.govnih.gov

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
State Same phase as reactantsDifferent phase from reactants
Activity Generally higher activity and selectivityCan have lower activity due to mass transfer limitations
Separation Often difficult to separate from the productEasily separated by filtration
Recyclability Typically challenging to recycleGenerally recyclable and reusable
Examples Metal complexes in solutionMetals on solid supports, zeolites

Integration with Machine Learning and AI for Predictive Chemistry and Material Design

Advanced In Situ Characterization of Reaction Mechanisms

A deeper understanding of the reaction mechanisms of this compound is fundamental to controlling its chemistry. Future research will heavily rely on advanced in-situ spectroscopic techniques to monitor reactions in real-time. Techniques such as Operando Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and mechanistic data, allowing researchers to observe the formation of intermediates and transition states as they occur. korea.ac.krresearchgate.netmdpi.com For instance, in-situ FTIR can be used to track the consumption of reactants and the formation of products during a reaction, providing valuable insights into the reaction kinetics. researchgate.netnih.gov Similarly, 19F NMR is a powerful tool for studying fluorinated compounds, and its application in-situ can reveal detailed information about the structural changes occurring during a reaction. nih.govscispace.comnih.govscholaris.ca

Role in the Development of Next-Generation Functional Materials and Energy Technologies

This compound holds significant promise as a building block for next-generation functional materials and energy technologies. Its perfluorinated structure imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it an attractive monomer for the synthesis of high-performance fluoropolymers. researchgate.net These polymers could find applications in a variety of fields, from advanced coatings and membranes to optical and electronic devices.

In the energy sector, perfluorinated compounds are being explored for their potential in improving the safety and performance of lithium-ion batteries. fluoridealert.org Perfluorinated electrolytes, for example, are nonflammable and can operate at higher voltages, offering a safer alternative to conventional electrolytes. nih.govresearchgate.netnih.govacs.org Research into incorporating this compound-derived materials into battery components, such as electrolytes or binders, could lead to the development of safer and more energy-dense energy storage devices. sigmaaldrich.com Furthermore, the use of perfluorinated materials in fuel cells and other energy conversion systems is an active area of research where this compound could play a role.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying perfluorocyclohexanecarbonyl chloride in environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For GC-MS, derivatization may be required to enhance volatility. Ensure calibration with isotopically labeled internal standards (e.g., carbon-13 or fluorine-18 analogs) to correct for matrix effects. QA/QC protocols, such as spiking recovery tests (target: 70–120% recovery) and blank controls, are critical to validate accuracy .

Q. How should this compound be safely handled in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid skin/eye contact due to its acyl chloride reactivity. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation. Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : Common methods include fluorination of cyclohexanecarbonyl chloride using cobalt trifluoride (CoF₃) or electrochemical fluorination (ECF). Post-synthesis purification via fractional distillation under reduced pressure is recommended to isolate the perfluorinated product from partially fluorinated byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination degree) impact the environmental persistence of this compound?

  • Methodological Answer : Computational modeling (e.g., density functional theory) can predict degradation pathways. Experimental validation involves accelerated aging studies under UV light or microbial exposure. Compare half-lives in water/soil systems with non-fluorinated analogs. Note that perfluoroalkyl chains resist biotic/abiotic degradation, increasing environmental persistence .

Q. What are the challenges in reconciling contradictory data on this compound’s toxicity across studies?

  • Methodological Answer : Discrepancies often arise from differences in exposure models (e.g., in vitro vs. in vivo) or analytical sensitivity. Conduct meta-analyses with inclusion criteria:

  • Peer-reviewed studies using OECD/EPA guidelines.
  • Data normalized to molar concentrations.
  • Exclusion of non-certified reference materials (e.g., ).
    • Cross-validate findings using orthogonal assays (e.g., cytotoxicity + metabolomics) .

Q. What strategies mitigate matrix interference when detecting trace levels of this compound in biological samples?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + anion exchange) effectively isolates the compound from proteins/lipids. For complex matrices (e.g., blood), employ isotope dilution and background subtraction via high-resolution MS (HRMS). Report limits of detection (LODs) ≤ 0.1 ng/mL for compliance with EPA Method 537.1 .

Q. How can computational models predict the hydrolysis kinetics of this compound in aquatic systems?

  • Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian software) to model reaction pathways. Experimentally validate with pH-controlled hydrolysis studies (pH 2–12) and monitor via ¹⁹F NMR. Hydrolysis rates typically follow pseudo-first-order kinetics, with half-lives <1 hour in alkaline conditions due to nucleophilic attack by OH⁻ .

Data Contradiction Analysis

  • Example : Conflicting reports on bioaccumulation potential may stem from species-specific metabolic pathways (e.g., fish vs. mammals). Resolve by standardizing test organisms (e.g., Daphnia magna for aquatic toxicity) and normalizing lipid content in tissue samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorocyclohexanecarbonyl chloride
Reactant of Route 2
Perfluorocyclohexanecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.